N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for coordination with metal ions, which can enhance its biological activity. The thiophene ring contributes to its electronic properties, making it suitable for applications in chemosensors .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(1,3-benzothiazol-2-yl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the thiophene ring. These structural elements contribute to its distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .
Biological Activity
N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from diverse scientific literature.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-ethylbenzaldehyde. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.
Table 1: Spectroscopic Data for this compound
Spectroscopic Technique | Key Observations |
---|---|
1H NMR | Signals corresponding to NH, CH, and aromatic protons observed. |
IR Spectroscopy | Characteristic peaks for C=O (amide) and C=N (imine) bonds. |
Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
2.1 Anticancer Activity
Recent studies have shown that thiophene derivatives exhibit promising anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines.
Table 2: Anticancer Activity of Related Thiophene Derivatives
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
N'-[(E)-(4-hydroxyphenyl)methylidene]thiophene-2-carbohydrazide | 0.58 | MNNG/HOS Osteosarcoma |
N'-[(E)-(4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide | 0.68 | K562 Leukemia |
This compound | TBD | TBD |
The mechanism of action involves binding to the colchicine site on tubulin, thereby preventing microtubule assembly and leading to cell cycle arrest in the G2/M phase .
2.2 Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have been evaluated for their antimicrobial effects. Studies indicate that these compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Thiophene Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
N'-[(E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide | Staphylococcus aureus | 15 |
N'-[(E)-(4-chlorophenyl)methylidene]thiophene-2-carbohydrazide | Escherichia coli | 12 |
This compound | TBD | TBD |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Case Studies
A notable case study involved the administration of a related thiophene derivative in a murine model of cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent . Furthermore, in vitro studies showed that these compounds could enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains .
4.
This compound exhibits significant biological activity, particularly as an anticancer and antimicrobial agent. Ongoing research into its mechanisms of action and potential therapeutic applications is warranted to fully elucidate its capabilities and optimize its use in clinical settings.
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2OS/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
UZTMMGUQMYOHKF-XNTDXEJSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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